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Compound of Interest

2,3,4,5-Tetrahydro-1H-
Compound Name: _
benzo[c]azepine

Cat. No.: B105283

An In-Depth Technical Guide to the Core Properties of 2,3,4,5-Tetrahydro-1H-
benzo[c]azepine

Introduction

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine, also referred to as 2,3,4,5-tetrahydro-1H-2-
benzazepine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug
development. Its rigid, fused-ring structure provides a three-dimensional framework that is
amenable to functionalization, enabling the precise spatial orientation of substituents to interact
with biological targets. While the parent molecule itself is primarily a foundational structure, its
derivatives have demonstrated significant pharmacological activities across various therapeutic
areas. This guide provides a comprehensive overview of the fundamental physicochemical
properties, synthesis, analytical characterization, and pharmacological significance of the
2,3,4,5-tetrahydro-1H-benzo[c]azepine core, intended for researchers and professionals in
the field of drug discovery.

Section 1: Physicochemical and Structural
Properties

The fundamental identity of a chemical scaffold lies in its structure and associated physical
properties. The 2,3,4,5-tetrahydro-1H-benzo[c]azepine core consists of a benzene ring fused
to a seven-membered azepane ring.
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Nomenclature and Isomerism: It is crucial to distinguish the benzo[c]azepine isomer from its
constitutional isomers, such as benzo[bJazepine and benzo[d]azepine, as the position of the
nitrogen atom and the fusion pattern of the rings dictate the molecule's overall geometry and
chemical reactivity. The IUPAC name "2,3,4,5-tetrahydro-1H-2-benzazepine" is frequently used
and is synonymous with 2,3,4,5-tetrahydro-1H-benzo[c]azepine.[1]

Data Presentation: Core Physicochemical Properties

The properties of the parent compound, often handled as its hydrochloride salt for improved
stability and solubility, are summarized below.

Value

Property

Value (Free Base)

(Hydrochloride
Salt)

Source(s)

Molecular Formula C1oH13N C10H14CIN [1]
Molecular Weight 147.22 g/mol 183.68 g/mol [1]
2,3,4,5-tetrahydro-1H-
2,3,4,5-tetrahydro-1H-  2-
IUPAC Name ) ] [1]
2-benzazepine benzazepine;hydrochl
oride
Not specified; parent
CAS Number compound CID 17724-36-6 [1]
10464472
Appearance Not specified Solid
XLogP3 ~1.8-2.1 Not applicable
Hydrogen Bond Donor 1 2 [1]
Hydrogen Bond
yeres 1 1 [1]

Acceptor

Section 2: General Synthesis Strategies
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The synthesis of the tetrahydrobenzazepine core is a critical step in the development of its
derivatives. While numerous specific methods exist for substituted analogs, a common and
effective strategy involves intramolecular cyclization followed by reduction. Asymmetric
synthesis, particularly through catalytic hydrogenation, has become a powerful tool for
producing specific enantiomers, which is often crucial for pharmacological selectivity.[2]

A generalized approach often starts from a readily available phenethylamine derivative, which
is elaborated and then cyclized to form the seven-membered ring.

Mandatory Visualization: Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the 2,3,4,5-
tetrahydro-1H-benzo[c]azepine scaffold, highlighting key transformations.
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Pharmacological Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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